molecular formula C6H4N2O4 B155891 Pyridazine-3,4-dicarboxylic acid CAS No. 129116-97-8

Pyridazine-3,4-dicarboxylic acid

Cat. No.: B155891
CAS No.: 129116-97-8
M. Wt: 168.11 g/mol
InChI Key: RDQWJNPUOHXYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazine-3,4-dicarboxylic acid, also known as 3,4-dicarboxypyridazine, is an organic compound containing a pyridazine ring system. It is a white, crystalline solid that is soluble in water and ethanol. It has a molecular weight of 174.14 g/mol and a melting point of 169-171°C. This compound is used in the synthesis of various compounds and has been studied for its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

1. Inhibitors of Acetylcholinesterase and Carbonic Anhydrase Enzymes

Pyridazine derivatives, including Pyridazine-3,4-dicarboxylic acid, have been investigated for their potential as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA) enzymes. These enzymes are crucial in various physiological processes, and their modulation can have significant therapeutic implications. The study by Taslimi et al. (2019) explores pyrazole[3,4-d]pyridazine derivatives as inhibitors, finding them effective against hCA I and II isoenzymes and AChE, suggesting potential anticholinergic applications (Taslimi et al., 2019).

2. Synthesis Methods

The synthesis of this compound itself has been a subject of research, with Vors (1990) detailing a convenient route for its preparation on a preparative scale. This involves a hetero Diels-Alder reaction as a key step, highlighting the compound's accessibility for further study and application (Vors, 1990).

3. Herbicidal Activities

Research by Xu et al. (2008) discusses the synthesis and evaluation of pyridazine derivatives, including those based on this compound, for herbicidal activities. These compounds have shown effectiveness in inhibiting chlorophyll and demonstrated herbicidal activities against dicotyledonous plants (Xu et al., 2008).

4. Antibacterial and Antifungal Properties

Pyridazine derivatives, including those related to this compound, have been studied for their antimicrobial properties. Akbas and Berber (2005) reported on the preparation of pyrazolo[3,4-d]pyridazin derivatives and their testing against various bacteria and fungi, showing significant antimicrobial activities (Akbas & Berber, 2005).

Safety and Hazards

Pyridazine-3,4-dicarboxylic acid should be handled with care to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications in medicinal chemistry and optoelectronics . They hold promise for the design of new drugs and electronic materials .

Properties

IUPAC Name

pyridazine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-2-7-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQWJNPUOHXYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562037
Record name Pyridazine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129116-97-8
Record name Pyridazine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridazine-3,4-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Pyridazine-3,4-dicarboxylic acid
Reactant of Route 3
Pyridazine-3,4-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pyridazine-3,4-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pyridazine-3,4-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Pyridazine-3,4-dicarboxylic acid
Customer
Q & A

Q1: What is the significance of the recent research on synthesizing Pyridazine-3,4-dicarboxylic acid?

A1: The recent research presents a novel and convenient method for synthesizing this compound on a preparative scale [, ]. This is significant because the unsubstituted form of this compound was previously challenging to obtain. The new method utilizes a hetero Diels-Alder reaction between a newly developed 1,2-diaza-1,3-diene and ethyl vinyl ether, followed by oxidation of the intermediate 1,4,5,6-tetrahydropyridazine []. This breakthrough offers a more efficient and practical approach to accessing this potentially valuable compound for further research and applications.

Q2: What are the potential applications of this compound?

A2: While the provided research focuses primarily on the synthesis of this compound [, ], its structure suggests potential applications in various fields. The presence of two carboxylic acid groups allows for diverse chemical modifications and derivatization, making it a promising building block for:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.